molecular formula C16H14N2OS B5816346 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol

4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol

Cat. No. B5816346
M. Wt: 282.4 g/mol
InChI Key: TXNSZSSBPPLPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound is a thiazole derivative that contains a phenol group and a benzylamino group, which makes it a versatile molecule with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In agriculture, this compound inhibits the growth of fungi and insects by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has minimal toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol in lab experiments is its versatility, as it can be used in various applications including medicine, agriculture, and material science. However, one limitation is the lack of extensive studies on its long-term effects and potential side effects, which may limit its clinical applications.

Future Directions

1. Investigating the potential of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Exploring the potential of this compound as a biosensor for detecting various biomolecules.
4. Investigating the potential of this compound as a building block for the synthesis of novel materials with unique properties.
5. Investigating the potential of this compound as a biopesticide for controlling agricultural pests.
6. Investigating the potential of this compound as a fluorescent probe for imaging biological systems.

Synthesis Methods

The synthesis of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol can be achieved through various methods, including the reaction of 4-chloro-2-aminophenol with benzylamine and thioamide, or the reaction of 4-hydroxy-2-aminophenol with benzyl isothiocyanate. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been investigated for its anti-inflammatory and antimicrobial properties.
In agriculture, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been studied for its potential use as a fungicide and insecticide. Studies have shown that this compound can effectively inhibit the growth of various fungi and insects, making it a promising alternative to traditional pesticides.
In material science, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-14-8-6-13(7-9-14)15-11-20-16(18-15)17-10-12-4-2-1-3-5-12/h1-9,11,19H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNSZSSBPPLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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